molecular formula C15H11N3O3S2 B10797186 2-[6-(6-Acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

2-[6-(6-Acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

Cat. No.: B10797186
M. Wt: 345.4 g/mol
InChI Key: LGDNGRNEECNYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OSM-S-642 is a compound belonging to the aminothienopyrimidine series, which has been explored for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-642, has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-642 involves the construction of the thienopyrimidine scaffold, followed by the introduction of various substituents to enhance its biological activity. The key steps in the synthesis include:

Industrial Production Methods: While specific industrial production methods for OSM-S-642 are not detailed, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: OSM-S-642 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of the thienopyrimidine scaffold, each with different substituents that can enhance or modify the biological activity of the compound.

Scientific Research Applications

OSM-S-642 has several scientific research applications, including:

    Chemistry: The compound is used as a model for studying the synthesis and reactivity of thienopyrimidine derivatives.

    Biology: OSM-S-642 is investigated for its potential to inhibit the growth of Plasmodium falciparum, making it a valuable tool in malaria research.

    Medicine: The compound is explored as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.

    Industry: OSM-S-642 and its derivatives can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-642 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity .

Comparison with Similar Compounds

Uniqueness: OSM-S-642 is unique due to its specific mechanism of action involving the inhibition of asparagine tRNA synthetase. This sets it apart from other antimalarial compounds that target different pathways or enzymes. Additionally, the open-source nature of its development allows for collaborative research and rapid dissemination of findings .

Properties

Molecular Formula

C15H11N3O3S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[6-(6-acetylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C15H11N3O3S2/c1-8(19)10-3-2-9(5-16-10)12-4-11-14(23-12)15(18-7-17-11)22-6-13(20)21/h2-5,7H,6H2,1H3,(H,20,21)

InChI Key

LGDNGRNEECNYDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)SCC(=O)O

Origin of Product

United States

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